molecular formula C13H19N5OS B7027992 N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4-methylpyrazol-1-yl)propanamide

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4-methylpyrazol-1-yl)propanamide

Cat. No.: B7027992
M. Wt: 293.39 g/mol
InChI Key: UYADAQMNGVAYLA-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4-methylpyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The unique structural features of this compound, including the thiadiazole and pyrazole rings, contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4-methylpyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5OS/c1-9-7-14-18(8-9)6-5-10(19)15-12-16-11(17-20-12)13(2,3)4/h7-8H,5-6H2,1-4H3,(H,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYADAQMNGVAYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCC(=O)NC2=NC(=NS2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4-methylpyrazol-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazines with 1,3-dicarbonyl compounds.

    Coupling of the Rings: The thiadiazole and pyrazole rings can be coupled through a propanamide linker using amide bond formation reactions, typically involving coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4-methylpyrazol-1-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4-methylpyrazol-1-yl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Agricultural Chemistry: It is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests or weeds.

    Materials Science: The compound is explored for its use in the development of novel materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4-methylpyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes in microorganisms or cancer cells.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3-(4-methylpyrazol-1-yl)propanamide can be compared with other similar compounds, such as:

    Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share the thiadiazole ring but differ in their substituents and biological activities.

    Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-chloropyrazole share the pyrazole ring but have different substituents and reactivity.

The uniqueness of this compound lies in its specific combination of the thiadiazole and pyrazole rings, along with the tert-butyl and propanamide groups, which contribute to its distinct chemical and biological properties.

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